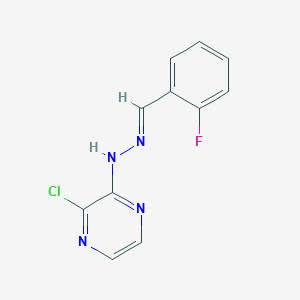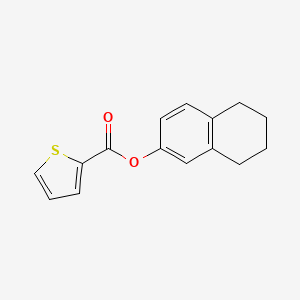
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate, also known as THN-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. THN-T is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate exerts its effects through the activation of the Nrf2/ARE pathway, which is a cellular defense mechanism that protects cells against oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate activates this pathway by inducing the expression of antioxidant enzymes, which can protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects:
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to improve motor function and reduce the loss of dopamine-producing neurons in animal models of Parkinson's disease. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate in lab experiments is its ability to activate the Nrf2/ARE pathway, which can protect cells from oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate is also relatively easy to synthesize using various methods. However, one limitation of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate in lab experiments is its potential toxicity, as high doses of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate have been shown to be toxic to cells.
Orientations Futures
There are several future directions for research on 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods for 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate. Another area of research is the identification of the specific mechanisms by which 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate exerts its neuroprotective and anti-cancer effects. Additionally, further research is needed to determine the optimal dose of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate for therapeutic use and to assess its potential toxicity in humans.
Méthodes De Synthèse
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amine and an aldehyde. Another method involves the reaction of 2-thiophenecarboxylic acid with 5,6,7,8-tetrahydronaphthalen-2-amine in the presence of a coupling agent. The synthesis of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has also been achieved using other methods, including the use of microwave irradiation and flow chemistry.
Applications De Recherche Scientifique
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have neuroprotective effects and can prevent the loss of dopamine-producing neurons in the brain. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-15(14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLCVRXRAMKBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalen-2-yl thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


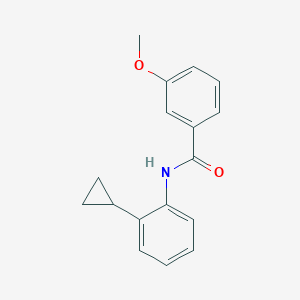
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)

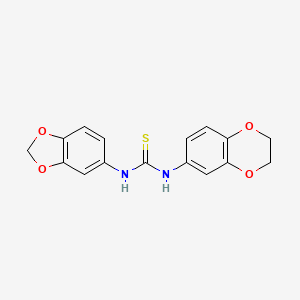
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
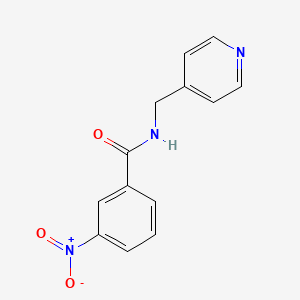

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)


![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
